Cas no 1368246-49-4 (2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid)

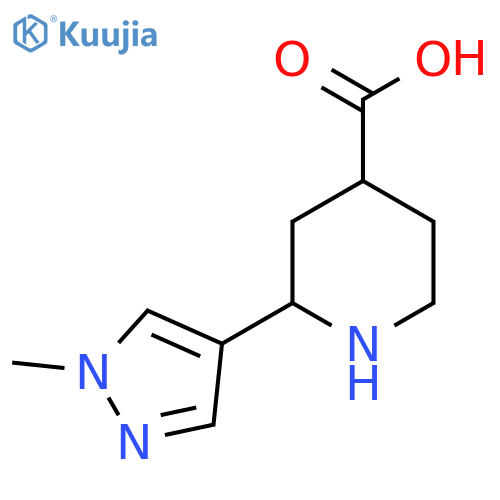

1368246-49-4 structure

商品名:2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid

- 1368246-49-4

- EN300-1476800

-

- インチ: 1S/C10H15N3O2/c1-13-6-8(5-12-13)9-4-7(10(14)15)2-3-11-9/h5-7,9,11H,2-4H2,1H3,(H,14,15)

- InChIKey: COUOYPUGZZPXHG-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCNC(C2C=NN(C)C=2)C1)=O

計算された属性

- せいみつぶんしりょう: 209.116426730g/mol

- どういたいしつりょう: 209.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): -2.6

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1476800-2.5g |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 2.5g |

$3191.0 | 2023-05-23 | ||

| Enamine | EN300-1476800-100mg |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 100mg |

$867.0 | 2023-09-29 | ||

| Enamine | EN300-1476800-500mg |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 500mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-1476800-5000mg |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 5000mg |

$2858.0 | 2023-09-29 | ||

| Enamine | EN300-1476800-0.05g |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 0.05g |

$1368.0 | 2023-05-23 | ||

| Enamine | EN300-1476800-10.0g |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 10g |

$7004.0 | 2023-05-23 | ||

| Enamine | EN300-1476800-5.0g |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 5g |

$4722.0 | 2023-05-23 | ||

| Enamine | EN300-1476800-50mg |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 50mg |

$827.0 | 2023-09-29 | ||

| Enamine | EN300-1476800-250mg |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1476800-0.1g |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid |

1368246-49-4 | 0.1g |

$1433.0 | 2023-05-23 |

2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid 関連文献

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

1368246-49-4 (2-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量